molecular formula C19H20N2O4S B2557012 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 325988-30-5

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2557012
CAS No.: 325988-30-5
M. Wt: 372.44
InChI Key: XKWNTNIKXOAQMD-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic small molecule belonging to the class of benzothiazole derivatives, a scaffold renowned for its broad spectrum of pharmacological activities. This compound features a benzothiazole core, substituted with methyl groups at the 3 and 6 positions, linked via an exocyclic imine bond to a 3,4,5-trimethoxybenzamide moiety. The specific (E)-configuration around the imine bond is critical for its planar structure and potential interactions with biological targets. The trimethoxybenzamide group is a privileged structure in medicinal chemistry, often associated with enhanced binding affinity to enzyme active sites. Benzothiazole analogues have demonstrated significant and potent biological activities in recent research. Specifically, diarylurea analogues of triclocarban that incorporate a benzothiazole nucleus have shown enhanced antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis , with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values lower than the reference standard . Furthermore, benzothiazole derivatives have been extensively investigated for their anticancer properties. Novel hybrids, such as those combining a benzo[d]thiazole core with a 1,2,3-triazole linker, have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, and have shown promising activity against breast cancer cell lines in vitro . The mechanism of action for compounds of this class often involves the inhibition of crucial enzymes or the modulation of apoptotic pathways. Some thiadiazole-containing analogues, for instance, have been reported to exhibit antiapoptotic activity by selectively inhibiting executioner caspases like caspase-3 and -9, thereby offering a protective effect against tissue damage, such as in renal ischemia-reperfusion injury . Given its structural features, this compound is a compound of high interest for scientific investigation. Its potential research applications span across multiple fields, including medicinal chemistry as a lead structure for the development of new antimicrobial and anticancer agents, chemical biology as a tool for studying enzyme inhibition and apoptosis pathways, and pharmacology for initial in vitro profiling to establish structure-activity relationships (SAR). Researchers can utilize this compound to explore its specific binding affinity to targets like kinase enzymes and its effects on cellular proliferation and viability. This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-6-7-13-16(8-11)26-19(21(13)2)20-18(22)12-9-14(23-3)17(25-5)15(10-12)24-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWNTNIKXOAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The compound’s ability to act as a fluorescent probe is attributed to its conjugated structure, which allows it to absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

Benzo[d]thiazole vs. Thiadiazole Derivatives
  • Target Compound : The benzo[d]thiazole core provides a planar aromatic system, enhancing π-π stacking interactions with biological targets. Methyl groups at positions 3 and 6 increase lipophilicity and steric bulk .
  • Thiadiazole Analogs: Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () replace the thiazole with a thiadiazole ring.
Fused Heterocyclic Systems
  • Triazolo-thiadiazole Derivatives : Compounds such as 6-(2-Methylphenyl)-3-(3,4,5-trimethoxy-phenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () feature fused triazole and thiadiazole rings. These systems exhibit rigid conformations, which may enhance binding specificity but reduce synthetic accessibility compared to the target compound’s simpler thiazole core .

Substituent Effects on Bioactivity

Methoxy Group Positioning
  • 3,4,5-Trimethoxybenzamide : The target compound’s trimethoxy substitution pattern is critical for interactions with hydrophobic pockets in enzymes (e.g., glucosidase or kinase targets). Analog N-(Benzo[d]thiazol-2-yl)benzamide (), lacking methoxy groups, shows reduced bioactivity due to diminished electron-donating effects .
  • Fluorinated Analogs : N-(3-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (6a) () introduces fluorine atoms, enhancing metabolic stability and membrane permeability. Fluorine’s electronegativity may also modulate binding to polar residues in target proteins .
Alkyl and Aryl Substituents
  • Methyl vs. Allyl/Propargyl Groups : In , compounds like N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) feature allyl substituents, which increase conformational flexibility. However, the target compound’s 3,6-dimethyl groups provide steric hindrance that may prevent undesired metabolic oxidation .
  • Chlorophenyl Derivatives : Compound 6a in includes a 4-chlorophenyl group, which enhances cytotoxicity (e.g., IC₅₀ = 1.2 μM against MCF-7 cells) by promoting halogen bonding with target receptors .

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a trimethoxybenzamide moiety. Its molecular formula is C21H27N3O6C_{21}H_{27}N_{3}O_{6}, with a molecular weight of approximately 360.5 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and biological interaction potential.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against lung cancer cell lines A549 and HCC827 in both 2D and 3D culture assays. The IC50 values for these cell lines were reported as follows:
    Cell LineIC50 (2D Assay)IC50 (3D Assay)
    A5496.75 ± 0.19 μM9.31 ± 0.78 μM
    HCC8275.13 ± 0.97 μM7.02 ± 3.25 μM
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated significant antibacterial effects, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within the cell:

  • Enzyme Inhibition : The thiazole moiety may interact with enzymes through π-π stacking and hydrogen bonding, leading to altered enzyme activity.
  • DNA Binding : Studies have indicated that similar compounds can bind to DNA in the minor groove, potentially influencing gene expression and cellular proliferation.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The compound is synthesized via a condensation reaction between 3,6-dimethylbenzo[d]thiazol-2(3H)-one and trimethoxybenzamide in the presence of a catalyst.
  • Purification : The resultant product is purified using recrystallization or chromatography techniques.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study involving various thiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against lung cancer cells in both monolayer and spheroid cultures .
  • Antibacterial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives found that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene) compounds displayed effective inhibition against E. coli and S. aureus, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Use a stepwise approach: First, prepare the 3,6-dimethylbenzo[d]thiazole-2(3H)-one core via cyclization of 2-aminothiophenol derivatives with α-haloketones under basic conditions. Then, condense with 3,4,5-trimethoxybenzoyl chloride using a coupling agent like EDCI/HOBt in anhydrous DCM .
  • Monitor reaction progress via TLC and purify intermediates via column chromatography. Optimize stoichiometry (e.g., 1.2:1 acyl chloride-to-amine ratio) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign the (E)-configuration by observing deshielded imine proton signals (δ ~11–12 ppm) and verify methoxy groups at δ 3.7–3.9 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • FT-IR : Validate carbonyl stretches (C=O at ~1650 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. How can preliminary biological activity screening be designed?

Methodological Answer:

  • Test antimicrobial activity using microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
  • Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?

Methodological Answer:

  • Synthesize analogs with modified substituents:
  • Replace 3,4,5-trimethoxy groups with halogenated or nitro groups to enhance lipophilicity .
  • Vary the thiazole core (e.g., 5-methyl or 6-fluoro derivatives) to probe steric/electronic effects .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial DNA gyrase or fungal lanosterol demethylase .

Q. What strategies resolve contradictions in NMR data interpretation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm imine-carbonyl connectivity .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .

Q. How can crystallography validate the (E)-configuration and molecular packing?

Methodological Answer:

  • Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
  • Analyze dihedral angles between the benzothiazole and benzamide planes. Hydrogen bonding (e.g., N–H···O) often stabilizes the (E)-isomer .

Q. What computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and hERG liability.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding mode stability in physiological conditions .

Q. How can conflicting bioassay results (e.g., MIC vs. cytotoxicity) be addressed?

Methodological Answer:

  • Perform dose-response assays to differentiate between specific antimicrobial activity and nonspecific toxicity.
  • Use proteomics (e.g., LC-MS/MS) to identify off-target interactions in mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.